[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride
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Overview
Description
[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride typically involves the reaction of 1-ethyl-4-piperidone with formaldehyde and methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated compounds; reactions are usually conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of [(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride can be compared with other piperidine derivatives, such as:
1-(1-Methyl-4-piperidinyl)ethylamine dihydrochloride: Similar structure but with different substituents, leading to variations in chemical properties and applications.
Diphenyl (piperidine-4-yl) methanol derivatives: Known for their antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it suitable for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-11-6-4-9(5-7-11)8-10-2;;/h9-10H,3-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSUUGKOTDBTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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